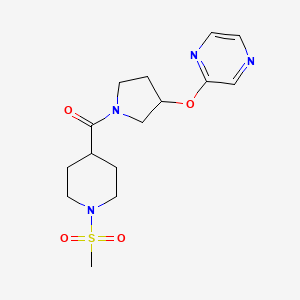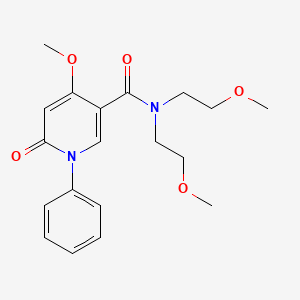
N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MOTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MOTA is a quinoxaline derivative that has been shown to possess various biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Drug Development
Studies have explored the synthesis of related acetamide derivatives and their applications in drug development. For instance, the synthesis and evaluation of acetamide derivatives as antimicrobial agents highlight the potential of these compounds in treating bacterial and fungal infections. One such study identified that certain 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives exhibit promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Environmental Impact and Herbicide Metabolism
Research on chloroacetamide herbicides, which share a functional similarity with the compound , sheds light on their environmental impact and metabolism. These herbicides, including substances like acetochlor and metolachlor, undergo complex metabolic processes in liver microsomes of humans and rats, potentially leading to carcinogenic compounds. This research provides insight into the environmental and health implications of acetamide derivatives (Coleman et al., 2000).
Catalytic and Synthetic Applications
The catalytic synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a compound structurally related to the compound , demonstrates the green chemistry applications of acetamides in producing azo disperse dyes. This highlights the role of acetamide derivatives in facilitating environmentally friendly synthesis processes (Zhang Qun-feng, 2008).
Biochemical Research and Molecular Docking Studies
Acetamide derivatives have been the focus of biochemical research, particularly in the design and synthesis of compounds with potential therapeutic applications. Molecular docking studies on synthesized acetamide derivatives targeting specific enzymes or receptors illustrate the utility of these compounds in the development of new drugs. For example, the synthesis of certain acetamide derivatives for evaluation as anticonvulsant agents indicates the potential for these compounds in treating neurological disorders (Ibrahim et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-12-6-4-5-11(9-12)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFVKNSWBNYBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)
![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)


![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)


